REACTION_CXSMILES
|
[OH-].[Ba+2:2].[OH-].[P:4](=[O:8])([OH:7])([OH:6])[OH:5]>O>[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Ba+2:2].[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Ba+2:2].[Ba+2:2] |f:0.1.2,5.6.7.8.9|
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Name
|
|
Quantity
|
31.23 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.61 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
68 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
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added to a 1 liter reaction flask
|
Type
|
CUSTOM
|
Details
|
fitted with a magnetic stirring bar
|
Type
|
TEMPERATURE
|
Details
|
reflux condensor
|
Type
|
TEMPERATURE
|
Details
|
The resulting milky white mixture was heated further at 80° C. for an additional two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
The white filter cake was washed several times with deionized water until the wash
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum (80mm Hg) at 80° C. for 24 hours
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ba+2].P(=O)([O-])([O-])[O-].[Ba+2].[Ba+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |